1-(3-furyl)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Furyl)-N-methylethanamine is an organic compound that features a furan ring attached to an ethanamine moiety The furan ring is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Furyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 3-furylcarbaldehyde with methylamine, followed by reduction. The 3-furylcarbaldehyde is first converted to 3-cyanofuran, which is then reduced to 3-acetylfuran. The oxime or methylimine of 3-acetylfuran is subsequently reduced to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Furyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
1-(3-Furyl)-N-methylethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-furyl)-N-methylethanamine involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ethanamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
1-(3-Furyl)ethylamine: Similar structure but lacks the N-methyl group.
3-Furylcarbaldehyde: Precursor in the synthesis of 1-(3-furyl)-N-methylethanamine.
3-Cyanofuran: Intermediate in the synthetic route.
Uniqueness: this compound is unique due to the presence of both the furan ring and the N-methyl ethanamine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(furan-3-yl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(8-2)7-3-4-9-5-7/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKBQZFCTFGJOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.